(Z)-4-(4-oxo-5-(quinolin-8-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid
Description
The compound (Z)-4-(4-oxo-5-(quinolin-8-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features:
- A thiazolidinone core with a thioxo (C=S) group at position 2.
- A butanoic acid chain at position 3, enhancing solubility and enabling hydrogen bonding. The Z-configuration of the exocyclic double bond is critical for bioactivity, as stereochemistry often influences target binding .
Thiazolidinones are widely studied for antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
4-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c20-14(21)7-3-9-19-16(22)13(24-17(19)23)10-12-5-1-4-11-6-2-8-18-15(11)12/h1-2,4-6,8,10H,3,7,9H2,(H,20,21)/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVHSCHGSWQPLK-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform . This enzyme plays a crucial role in several cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, thereby preventing the phosphorylation of PtdIns(4,5)P2 (Phosphatidylinositol 4,5-bisphosphate) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 is a key signaling molecule that plays a role in various cellular processes.
Biological Activity
(Z)-4-(4-oxo-5-(quinolin-8-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is a compound that has garnered attention for its potential biological activities, particularly its antibacterial and antifungal properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound belongs to the thiazolidinone family, characterized by a thiazolidine ring fused with a quinoline moiety. The synthesis typically involves a Knoevenagel condensation reaction, which has been demonstrated to yield compounds with significant biological activity. The structure can be represented as follows:
Antibacterial Activity
Numerous studies have reported on the antibacterial efficacy of this compound and its derivatives. The following table summarizes key findings regarding the minimum inhibitory concentration (MIC) values against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 2 - 4 | |
| Escherichia coli | 0.004 - 0.03 | |
| Bacillus cereus | 0.015 | |
| Enterobacter cloacae | 0.004 |
The compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, often outperforming standard antibiotics like ampicillin and streptomycin by factors of 10 to 50 in certain cases .
Antifungal Activity
In addition to antibacterial properties, this compound has shown promising antifungal activity. The following table outlines the MIC values against selected fungal strains:
| Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Trichoderma viride | 0.004 - 0.06 | |
| Aspergillus fumigatus | 0.008 - 0.06 |
These results indicate that the compound is effective against a range of fungal pathogens, suggesting its potential utility in treating fungal infections.
The mechanism underlying the antibacterial and antifungal activities of this compound has been explored through molecular docking studies. It is suggested that the inhibition of specific enzymes such as MurB in E. coli contributes to its antibacterial effects, while lanosterol demethylase is implicated in its antifungal action .
Case Studies and Research Findings
- Antibacterial Evaluation : A study demonstrated that derivatives of thiazolidinones exhibited significant antibacterial activity against multidrug-resistant strains, with MIC values as low as 2 µg/mL for certain compounds .
- Comparative Studies : In comparative evaluations, this compound was found to have superior activity against Enterobacter cloacae compared to conventional antibiotics .
- Cytotoxicity Assessments : Cytotoxicity studies using MTT assays indicated that while the compound is effective against pathogens, it also maintains a favorable safety profile against normal cells, making it a candidate for further therapeutic development .
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
| Property | Target Compound | Pyridin-4-yl Analog | Phenylfuran Analog |
|---|---|---|---|
| Molecular Weight | ~424.5 g/mol | ~380.4 g/mol | ~450–500 g/mol |
| LogP (Predicted) | ~3.2 (high due to quinoline) | ~1.8 (lower aromatic bulk) | ~2.5–3.0 (furan’s polarity) |
| Solubility | Moderate (butanoic acid enhances aqueous solubility) | Higher (pyridine’s polarity) | Lower (alkyl chain in pentanoic acid) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
